molecular formula C10H6F6O3 B1398817 2-(2,2,2-Trifluoro-ethoxy)-4-trifluoromethyl-benzoic acid CAS No. 933472-36-7

2-(2,2,2-Trifluoro-ethoxy)-4-trifluoromethyl-benzoic acid

Cat. No. B1398817
Key on ui cas rn: 933472-36-7
M. Wt: 288.14 g/mol
InChI Key: RGSHBVNRMXNYTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07858647B2

Procedure details

1.48 g 2-(2,2,2-Trifluoro-ethoxy)-4-trifluoromethyl-benzoic acid 2,2,2-trifluoro-ethyl ester were dissolved in 10 ml ethanol. 0.34 g sodium hydroxide dissolved in 10 ml water were added and the reaction mixture stirred under reflux overnight. Then the ethanol was removed in vacuo. The residue was diluted by the addition of 30 ml water. Then concentrated hydrochloride acid was added to acidify the solution. Thereby 2-(2,2,2-Trifluoro-ethoxy)-4-trifluoromethyl-benzoic acid precipitated as white solid. The solid was collected by filtration dissolved in 50 ml ethyl acetate and dried over MgSO4. The solvent was removed in vacuo to obtain 826 mg 2-(2,2,2-Trifluoro-ethoxy)-4-trifluoromethyl-benzoic acid as a white solid.
Name
2-(2,2,2-Trifluoro-ethoxy)-4-trifluoromethyl-benzoic acid 2,2,2-trifluoro-ethyl ester
Quantity
1.48 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.34 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
FC(F)(F)C[O:4][C:5](=[O:22])[C:6]1[CH:11]=[CH:10][C:9]([C:12]([F:15])([F:14])[F:13])=[CH:8][C:7]=1[O:16][CH2:17][C:18]([F:21])([F:20])[F:19].[OH-].[Na+]>C(O)C.O>[F:19][C:18]([F:20])([F:21])[CH2:17][O:16][C:7]1[CH:8]=[C:9]([C:12]([F:15])([F:13])[F:14])[CH:10]=[CH:11][C:6]=1[C:5]([OH:22])=[O:4] |f:1.2|

Inputs

Step One
Name
2-(2,2,2-Trifluoro-ethoxy)-4-trifluoromethyl-benzoic acid 2,2,2-trifluoro-ethyl ester
Quantity
1.48 g
Type
reactant
Smiles
FC(COC(C1=C(C=C(C=C1)C(F)(F)F)OCC(F)(F)F)=O)(F)F
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0.34 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the reaction mixture stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added
TEMPERATURE
Type
TEMPERATURE
Details
under reflux overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
Then the ethanol was removed in vacuo
ADDITION
Type
ADDITION
Details
The residue was diluted by the addition of 30 ml water
ADDITION
Type
ADDITION
Details
Then concentrated hydrochloride acid was added
CUSTOM
Type
CUSTOM
Details
Thereby 2-(2,2,2-Trifluoro-ethoxy)-4-trifluoromethyl-benzoic acid precipitated as white solid
FILTRATION
Type
FILTRATION
Details
The solid was collected by filtration
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in 50 ml ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo

Outcomes

Product
Name
Type
product
Smiles
FC(COC1=C(C(=O)O)C=CC(=C1)C(F)(F)F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 826 mg
YIELD: CALCULATEDPERCENTYIELD 71.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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